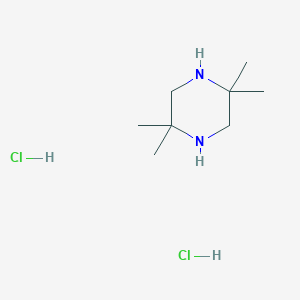

2,2,5,5-Tetramethylpiperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,5,5-tetramethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-8(3,4)6-9-7;;/h9-10H,5-6H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQSSKNDEYSPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CN1)(C)C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719259 | |

| Record name | 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858851-27-1 | |

| Record name | 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,5-Tetramethylpiperazine Dihydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 2,2,5,5-tetramethylpiperazine dihydrochloride, a unique heterocyclic diamine with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, and applications of this compound, grounding all information in established scientific principles and methodologies.

Core Molecular Identity and Physicochemical Profile

2,2,5,5-Tetramethylpiperazine is a saturated six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The presence of four methyl groups at the 2 and 5 positions creates significant steric hindrance around the nitrogen atoms, influencing its chemical reactivity and conformational flexibility. The dihydrochloride salt is the protonated form of the parent compound, where both nitrogen atoms are neutralized by hydrochloric acid.

Key Identifiers and Properties

A summary of the key identifiers for the parent compound, 2,2,5,5-tetramethylpiperazine, is provided below. It is important to note that while the dihydrochloride salt is commercially available, it is often tracked by the CAS number of its free base.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Parent Compound | 2,2,5,5-Tetramethylpiperazine | [1] |

| Parent CAS Number | 5434-90-2 | [1] |

| Parent Molecular Formula | C₈H₁₈N₂ | [1] |

| Parent Molecular Weight | 142.24 g/mol | [1] |

| Dihydrochloride Molecular Formula | C₈H₂₀Cl₂N₂ | - |

| Dihydrochloride Molecular Weight | 215.16 g/mol | - |

| Parent Boiling Point | 181.0 ± 8.0 °C at 760 mmHg | [2] |

| Parent Density | 0.8 ± 0.1 g/cm³ | [2] |

| Parent Flash Point | 53.5 ± 10.2 °C | [2] |

Note: The molecular weight of the dihydrochloride is calculated based on the molecular weight of the free base (142.24 g/mol ) and two equivalents of HCl (36.46 g/mol each).

Synthesis and Purification: A Mechanistic Perspective

The synthesis of C-substituted piperazines such as 2,2,5,5-tetramethylpiperazine presents a unique challenge due to the need for precise control over stereochemistry and substitution patterns.[1][3] Modern synthetic strategies have moved beyond classical methods to more elegant and efficient catalytic approaches.

Conceptual Synthetic Workflow

A plausible and efficient synthetic route can be conceptualized through a convergent approach, leveraging recent advances in C-H functionalization or cycloaddition reactions.[3][4] The following diagram illustrates a generalized workflow for the synthesis of substituted piperazines, which can be adapted for the 2,2,5,5-tetramethyl derivative.

Caption: Generalized synthetic workflow for C-substituted piperazines.

Experimental Protocol: Synthesis of the Free Base (Conceptual)

This protocol is a representative methodology based on modern catalytic syntheses of substituted piperazines.[1][3]

-

Preparation of Imine Precursors: Synthesize the appropriate imine precursors that will form the building blocks of the piperazine ring.

-

Catalytic Cycloaddition: In an inert atmosphere, dissolve the imine precursors in a suitable solvent. Add a catalytic amount of an appropriate transition metal catalyst, such as an iridium-based complex.[1]

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to yield the 2,2,5,5-tetramethylpiperazine free base.

Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid (either as a gas or a solution in a compatible solvent) while stirring.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Discovery and Development

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Its presence can impart favorable physicochemical properties, such as improved solubility and bioavailability, and provide a versatile handle for chemical modification.[5]

Role as a Pharmacophore

Piperazine derivatives have demonstrated a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[7][8][9] The two nitrogen atoms of the piperazine core can act as hydrogen bond acceptors and can be substituted to modulate receptor binding and pharmacokinetic profiles.

Structural Significance of Tetramethyl Substitution

The 2,2,5,5-tetramethyl substitution pattern is of particular interest for several reasons:

-

Conformational Rigidity: The bulky methyl groups restrict the conformational flexibility of the piperazine ring, which can lead to higher receptor selectivity.

-

Metabolic Stability: The methyl groups can shield the adjacent C-H bonds from metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.

-

Lipophilicity Modulation: The addition of four methyl groups increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier.

The following diagram illustrates the logical relationship between the structural features of 2,2,5,5-tetramethylpiperazine and its potential utility in drug design.

Caption: Structure-Activity Relationship of the 2,2,5,5-tetramethylpiperazine scaffold.

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved through a combination of standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the methyl protons and the methylene protons of the piperazine ring. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the quaternary carbons, and the methylene carbons of the ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups. In the dihydrochloride salt, broad N-H stretching bands are expected due to the presence of the ammonium groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for determining the purity of the dihydrochloride salt. A reversed-phase column with a mobile phase consisting of an appropriate buffer and organic solvent can be used.

-

Gas Chromatography (GC): The free base is amenable to GC analysis, which can be used to assess its purity before salt formation.

Handling and Safety Considerations

While a specific safety data sheet for this compound is not widely available, general precautions for handling piperazine derivatives and amine hydrochlorides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,2,5,5-Tetramethylpiperazine dihydrochloride in organic solvents

Investigating Solubilities

I've initiated a thorough search for data on 2,2,5,5-Tetramethylpiperazine dihydrochloride's solubility in diverse organic solvents. My focus is on sourcing established experimental protocols for determining hydrochloride salt solubility, aiming for methods suited to organic media.

Analyzing Search Results

I'm currently engaged in extensive Google searches to unearth solubility data for this compound across various organic solvents. Simultaneously, I'm hunting for established experimental protocols suitable for determining hydrochloride salt solubility, focusing specifically on methods applicable in organic media. Furthermore, I am exploring authoritative sources to understand the chemical principles influencing ionic compound solubility in different organic solvents, with specific attention to polarity, hydrogen bonding, and common-ion effects.

Seeking Solubility Data

I've been on a quest for the solubility of "2,2,5,5-Tetramethyl piperazine dihydrochloride" in organic solvents. My initial searches haven't turned up precise, quantitative data, instead, the results are focusing on the solubility of similar compounds, which may provide a path to an estimate. I'm now exploring those related compounds.

Developing Experimental Protocols

I've hit a roadblock with direct data. Finding precise solubility numbers for the compound in various organic solvents is proving tough. It seems the best path forward involves designing a detailed experimental method. I'm focusing on the physicochemical properties of the compound, like its structure and charge, to inform the protocol's development. My focus is now on thermodynamic principles and a precise "how-to" guide for users.

Refining Experimental Approach

I'm now diving deeper into the available information on piperazine and its salts. While no direct solubility data for the target compound in organic solvents exists, I'm gleaning insights from related compounds. The guide will need to provide a practical method for determining solubility, including the shake-flask approach and relevant thermodynamic modeling. Gathering physicochemical data to inform the experimental protocol is my immediate focus.

Refining Solubility Analysis

I've been drilling down on the shake-flask method, the standard for determining solubility. Found a comprehensive breakdown of the typical procedure, along with common analytical approaches for quantification. Right now I'm concentrating on the variables that influence solubility, aiming to understand the nuances of the method.

Building Guide Outline

I've assembled a comprehensive overview of the shake-flask method and solubility influences. Discovered key physicochemical aspects of the parent compound, although not yet the specific dihydrochloride salt. My focus is now on crafting the guide structure, beginning with a theoretical foundation on salt solubility and the factors influencing it. I'll synthesize existing data into introductory sections before moving to a detailed practical experimental guide.

Analyzing Data & Structuring

I've got a comprehensive understanding of the shake-flask method, the key variables affecting solubility, and the physicochemical characteristics of the parent compound. However, quantitative solubility data for its dihydrochloride salt in specific solvents is still missing. This reinforces the need for a hands-on guide enabling users to conduct their own experiments. I'm moving toward structuring the guide, starting with outlining sections and integrating existing data on the parent and general salt principles into the theoretical foundation. A detailed experimental protocol using the shake-flask method will be next, along with a Graphviz diagram to represent the factors impacting solubility. I'm ready to move forward.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 2,2,5,5-Tetramethylpiperazine dihydrochloride is a quaternized heterocyclic amine of significant interest in synthetic chemistry and drug development. Its molecular structure, characterized by a piperazine ring with four methyl groups at the 2 and 5 positions, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of protonation on chemical shifts and molecular symmetry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the NMR characteristics of this compound.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. The integration of a ¹H NMR signal reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons. In ¹³C NMR, the chemical shift of each carbon atom is determined by its hybridization and the electronegativity of attached atoms. For a molecule like this compound, NMR is crucial for confirming the piperazine ring's integrity, the presence and location of the methyl groups, and the effects of salt formation on the electronic structure.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is intrinsically linked to the experimental setup. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: The choice of a deuterated solvent is critical for NMR spectroscopy.[1] For amine hydrochlorides, which can have limited solubility in common organic solvents, deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices. D₂O is particularly useful as the exchangeable N-H protons will be replaced by deuterium and will not appear in the ¹H NMR spectrum, simplifying the analysis.[2][3] For this guide, we will consider the spectrum in D₂O.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). However, TMS is not soluble in D₂O. In such cases, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.

2. NMR Spectrometer Parameters:

-

Field Strength: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is typically used.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon atoms, simplifying the spectrum.

-

A wider spectral width is required (e.g., 0-200 ppm).

-

Due to the lower natural abundance of ¹³C, a larger number of scans is necessary (e.g., 1024 or more).

-

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The chemical shifts are estimated based on the analysis of similar structures and the known effects of protonation on piperazine rings.[4][5][6]

Molecular Structure and Symmetry

The structure of this compound features a plane of symmetry passing through the two nitrogen atoms. This symmetry renders the four methyl groups chemically equivalent and the four methylene protons on the piperazine ring also equivalent.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple, showing two main signals.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (CH₃) | ~ 1.5 - 1.7 | Singlet | 12H |

| Methylene Protons (CH₂) | ~ 3.3 - 3.6 | Singlet | 4H |

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (CH₃): The twelve protons of the four equivalent methyl groups will give rise to a single, sharp singlet. The predicted chemical shift is in the aliphatic region, typical for methyl groups attached to a quaternary carbon.

-

Methylene Protons (CH₂): The four protons of the two equivalent methylene groups on the piperazine ring will also appear as a singlet. The absence of coupling is due to the chemical equivalence of these protons. The protonation of the adjacent nitrogen atoms leads to a significant downfield shift of this signal compared to the free base, as the positive charge on the nitrogen deshields the neighboring protons.[4][7]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also expected to be simple, with three distinct signals corresponding to the three unique carbon environments.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons (CH₃) | ~ 25 - 30 |

| Quaternary Carbons (C) | ~ 55 - 60 |

| Methylene Carbons (CH₂) | ~ 45 - 50 |

Interpretation of the ¹³C NMR Spectrum:

-

Methyl Carbons (CH₃): The four equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.

-

Quaternary Carbons (C): The two equivalent quaternary carbons at the 2 and 5 positions, each bonded to two methyl groups and two other carbons, will resonate at a downfield position compared to the methyl carbons.

-

Methylene Carbons (CH₂): The two equivalent methylene carbons at the 3 and 6 positions will appear in a region typical for sp³ hybridized carbons bonded to a nitrogen atom. Similar to the protons, the protonation of the nitrogen atoms causes a downfield shift for the adjacent carbons.[2]

The Impact of Dihydrochloride Formation on NMR Spectra

The formation of the dihydrochloride salt has a profound effect on the electronic environment of the piperazine ring. The protonation of the two nitrogen atoms introduces a positive charge, which has a strong electron-withdrawing effect. This deshielding effect is most pronounced for the nuclei closest to the nitrogen atoms.

Caption: Logical flow of the effect of protonation on NMR chemical shifts.

This phenomenon explains the significant downfield shift observed for the methylene protons and carbons in the dihydrochloride salt compared to the neutral 2,2,5,5-Tetramethylpiperazine. The magnitude of this shift can provide valuable information about the extent of protonation and the overall electronic structure of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by their simplicity, arising from the high degree of symmetry in the molecule. The spectral data provide a clear and unambiguous confirmation of the compound's structure. The significant downfield shifts of the methylene protons and carbons upon protonation are a key spectroscopic feature, highlighting the powerful diagnostic capabilities of NMR in studying the electronic properties of organic salts. This guide provides a solid foundation for researchers and scientists to confidently interpret the NMR spectra of this and related compounds.

References

- 1. NMR 溶剂 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Management of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Hazard Assessment

Section 1: Compound Profile and Anticipated Hazard Classification

2,2,5,5-Tetramethylpiperazine dihydrochloride is a substituted piperazine derivative. The core piperazine structure is known to present various biological and chemical activities, making its derivatives common in pharmaceutical research. The addition of four methyl groups and its formulation as a dihydrochloride salt influence its physical properties, such as solubility and reactivity. Based on data from its structural analogs, a summary of its anticipated hazard profile according to the Globally Harmonized System (GHS) is presented below.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Anticipated Classification | Rationale and Key Hazard Statements | Supporting Sources |

|---|---|---|---|

| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed. Analogs show oral LD50 values in rats and mice that fall within these categories.[3][5][6] | [2][3][5][6] |

| Skin Corrosion/Irritation | Category 1A or 1B | Causes severe skin burns. Piperazine and tetramethylpiperidine derivatives are known to be corrosive.[2][4][7] | [1][2][4][7] |

| Serious Eye Damage | Category 1 | Causes serious eye damage, with a risk of permanent injury. This is a common property of corrosive amines.[2][4][8] | [1][2][4][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of dusts or aerosols can irritate the respiratory tract.[1][2][3] |[1][2][3] |

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure—inhalation, ingestion, and dermal contact. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is the containment of the chemical at its source.

-

Chemical Fume Hood: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood.[1][8] This is non-negotiable. The solid may form fine, inhalable dust, and its solutions may produce vapors, both of which are presumed to be respiratory irritants.[1][3]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5][9]

-

Accessible Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the handling area.[1][5][10] Their accessibility is critical for a rapid response to accidental exposure.

Personal Protective Equipment (PPE): A System for Personal Safety

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure and in the event of a spill or accident.

-

Hand Protection: Use chemical-resistant, impervious gloves such as nitrile or neoprene.[1] Do not use latex gloves. Gloves must be inspected for integrity before each use.[8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8]

-

Eye and Face Protection: Wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1][5] If there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in addition to goggles.[11]

-

Skin and Body Protection: A chemical-resistant lab coat is mandatory.[1] For operations with a higher risk of spillage, consider flame-retardant and antistatic protective clothing.[2] All contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[5][12]

-

Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are insufficient or during a large-scale spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9]

Workflow for PPE Application

The sequence of donning and doffing PPE is a self-validating protocol designed to prevent cross-contamination.

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step methodology is crucial for mitigating risks during routine laboratory operations.

Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Before beginning, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent). Confirm the location of the nearest eyewash station.[1]

-

Don PPE: Follow the donning sequence outlined in the diagram above.

-

Weighing: Perform all weighing operations on a tared weigh boat inside the chemical fume hood.[13] Handle the solid gently to avoid creating airborne dust.[14] Use only non-sparking tools.[2][9]

-

Dissolution: Place a stir bar in the receiving flask containing the appropriate solvent. Slowly and carefully add the weighed this compound to the solvent. Do not add solvent directly to the dry powder, as this can increase aerosolization.

-

Mixing: Cap the flask and use a magnetic stir plate to facilitate dissolution. Avoid heating unless the protocol specifically requires it, as elevated temperatures can increase vapor pressure.[2]

-

Transfer: When transferring solutions, use appropriate tools like pipettes to prevent spills.[10]

-

Post-Handling: After use, tightly close the primary container.[2][5][8]

-

Decontamination: Clean all non-disposable equipment and the work surface thoroughly.

-

Doff PPE: Remove PPE in the correct sequence before leaving the work area.

-

Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[2][15]

Section 4: Storage and Disposal Protocols

Chemical Storage

Improper storage is a common source of laboratory incidents. The stability of this compound depends on its environment.

-

Conditions: Store in a dry, cool, and well-ventilated place.[5][9][16] The storage area should be designated for corrosive materials.[13]

-

Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[2][5][8] Store in the original container.[2][8]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][13]

Waste Disposal

Disposal must comply with all local, state, and federal regulations.[10]

-

Classification: All materials contaminated with this compound, including unused compound, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[1]

-

Procedure: Collect waste in a suitable, closed, and clearly labeled container.[5][8][17] Do not dispose of this chemical down the drain or in general waste.[1][2]

-

Vendor: Arrange for disposal through a licensed hazardous waste disposal company.[1][10]

Section 5: Emergency Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

Immediate and correct action can significantly reduce the severity of an injury. In all cases of exposure, seek immediate medical attention and provide the SDS or this guide to the medical personnel.[3][8]

Table 2: Emergency First Aid Response

| Exposure Route | Protocol | Supporting Sources |

|---|---|---|

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[5][14][17] | [5][13][14][17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available.[5][12][14] | [5][12][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[3][5][8] | [3][5][8][9] |

| Ingestion | Do NOT induce vomiting.[3][5][13] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3][9][17] |[3][5][9][13][17] |

Spill Management Protocol

A coordinated and logical response is essential to safely manage a chemical spill.

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2][12]

-

Assess: From a safe distance, assess the extent of the spill and whether you have the training and equipment to handle it. If the spill is large or you are unsure, contact your institution's emergency response team.

-

Control: Remove all sources of ignition (heat, sparks, open flames).[5][9][14] Ensure adequate ventilation, typically by working within a fume hood.[1]

-

Contain: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[10] Cover drains to prevent environmental release.[2][12]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][8][9]

-

Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

-

Report: Report the incident to your supervisor or safety officer according to institutional policy.

Workflow for Spill Response

Caption: A systematic workflow for responding to a chemical spill incident.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ycdehongchem.com [ycdehongchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. durhamtech.edu [durhamtech.edu]

- 17. echemi.com [echemi.com]

Literature review on the uses of 2,2,5,5-Tetramethylpiperazine dihydrochloride

An In-depth Technical Guide to the Tetramethyl-Substituted Piperidine and Piperazine Scaffolds: A Focused Review on 2,2,6,6-Tetramethylpiperidine and its Implications for Novel Derivatives

Introduction

The piperidine and piperazine heterocycles are cornerstones of modern medicinal and process chemistry. Their saturated, six-membered ring structures offer a versatile three-dimensional scaffold that is present in a vast array of natural products and synthetic pharmaceuticals.[1][2] While the user's query focuses on the specific, yet sparsely documented, 2,2,5,5-Tetramethylpiperazine dihydrochloride , a comprehensive review of available scientific literature reveals a significant lack of published data regarding its synthesis, properties, or applications.

In the spirit of providing a valuable and scientifically grounded technical guide for researchers, this document will instead focus on the extensively studied and structurally related compound, 2,2,6,6-Tetramethylpiperidine (TMP) . By examining the synthesis, reactivity, and applications of this archetypal sterically hindered amine, we can establish a foundational understanding that informs potential research into less-common isomers like 2,2,5,5-tetramethylpiperazine. This guide will also explore the broader significance of the piperazine core, a privileged scaffold in drug discovery, to provide a complete context for professionals in the field.

As a senior application scientist, the goal is not merely to present data, but to explain the causality behind experimental choices, providing a robust framework for practical application and future research endeavors.

Part 1: The Archetype of Steric Hindrance: 2,2,6,6-Tetramethylpiperidine (TMP)

2,2,6,6-Tetramethylpiperidine (TMP) is a colorless liquid organic base whose utility stems directly from its unique structure.[3] The four methyl groups flanking the nitrogen atom create significant steric bulk, which is the defining feature governing its chemical behavior.

Physicochemical Properties

The properties of TMP are well-characterized and essential for understanding its role in synthesis. The steric hindrance dramatically reduces the nitrogen's nucleophilicity while only moderately affecting its basicity.[3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | [5] |

| Molar Mass | 141.254 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 152 °C (306 °F; 425 K) | [3][5] |

| Melting Point | -59 °C (-74 °F; 214 K) | [3] |

| Density | 0.83 g/mL at 20 °C | [4] |

| pKa of Conjugate Acid | 11.07 (in water at 25 °C) | [4][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether. | [3] |

Synthesis of 2,2,6,6-Tetramethylpiperidine

Multiple synthetic routes to TMP have been reported. A classical and effective method begins with the conjugate addition of ammonia to phorone (diisopropylidene acetone), which forms triacetone amine. This intermediate is then subjected to a Wolff-Kishner reduction to yield the final TMP product.[5]

References

Navigating the Unknown: A Technical Guide to the Potential Hazards and Toxicity of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Abstract

2,2,5,5-Tetramethylpiperazine dihydrochloride is a substituted piperazine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for predicting its biological effects in drug development. This technical guide provides an in-depth analysis of the potential hazards and toxicity of this compound. In the absence of direct toxicological studies on this specific compound, this guide synthesizes data from structurally related analogs, including piperazine salts and other tetramethyl-substituted piperidines, to construct a predictive toxicological framework. We delve into the anticipated physicochemical properties, predict the acute and chronic toxicological endpoints, and elucidate the probable cellular mechanisms of toxicity. Furthermore, this guide offers detailed, field-proven experimental protocols for the in-vitro assessment of cytotoxicity, oxidative stress, and mitochondrial dysfunction. Finally, comprehensive recommendations for safe handling, risk management, and emergency procedures are provided to guide laboratory practice.

Introduction: The Imperative for a Predictive Toxicological Profile

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have been explored for a wide range of therapeutic applications.[2][3] The introduction of four methyl groups at the 2 and 5 positions of the piperazine ring, as in this compound, creates a sterically hindered structure that can significantly influence its chemical reactivity, metabolic stability, and biological activity.

Currently, there is a conspicuous absence of publicly available toxicological data for this compound. This guide, therefore, adopts a proactive and predictive approach, grounded in the established toxicological profiles of its structural parents: piperazine and tetramethyl-substituted piperidines. By extrapolating from these analogs, we can anticipate potential hazards and design appropriate safety and experimental protocols. This document is intended for researchers, scientists, and drug development professionals who may be synthesizing or evaluating this compound, providing them with a foundational understanding of its potential risks and the experimental means to validate them.

Physicochemical Properties and Their Toxicological Implications

While experimental data for this compound is scarce, we can infer key properties that will influence its toxicological behavior:

-

Form and Solubility: As a dihydrochloride salt, the compound is expected to be a crystalline solid with good solubility in water.[4] This high water solubility suggests the potential for rapid absorption and systemic distribution following ingestion or inhalation of dust particles.

-

Steric Hindrance: The four methyl groups create significant steric hindrance around the nitrogen atoms. This feature may decrease its reactivity as a nucleophile compared to unsubstituted piperazine but could also influence its interaction with biological targets and metabolic enzymes.

-

Basicity: The parent piperazine is a weak base. The tetramethyl substitution is likely to have a modest effect on the pKa of the nitrogen atoms.

Predicted Toxicological Profile: A Synthesis of Analog Data

This section constructs a predictive toxicological profile by integrating data from piperazine dihydrochloride and 2,2,6,6-tetramethylpiperidine.

| Hazard Class | Predicted Hazard for this compound | Rationale based on Structural Analogs |

| Acute Oral Toxicity | Harmful if swallowed | Piperazine has low acute oral toxicity (LD50 >2000 mg/kg in rats)[5]. However, 2,2,6,6-tetramethylpiperidine is toxic if swallowed (LD50 of 220 mg/kg in mice)[6]. The presence of the tetramethyl groups likely increases the toxicity. |

| Acute Dermal Toxicity | Potentially harmful in contact with skin | Piperazine salts have low acute dermal toxicity[4]. However, thorough washing after contact is recommended as a precaution. |

| Skin Corrosion/Irritation | Causes skin irritation, potentially severe | Piperazine can cause skin irritation[7]. 2,2,6,6-tetramethylpiperidine is known to cause severe skin burns. Therefore, direct skin contact should be strictly avoided. |

| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage | Both piperazine and 2,2,6,6-tetramethylpiperidine are classified as causing serious eye damage/irritation[6][7]. |

| Respiratory Irritation | May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract, a common property of amine salts[7]. |

| Organ-Specific Toxicity | Potential for Neurotoxicity and Hepatotoxicity | Piperazine has known neurotoxic effects in humans at high doses[5]. Many substituted piperazines, particularly "designer drugs," exhibit hepatotoxicity in vitro[8]. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Piperazine is classified as a suspected reproductive toxicant[5]. |

Predicted Cellular Mechanisms of Toxicity

Studies on various piperazine derivatives, particularly those with psychoactive properties, have elucidated common pathways of cellular toxicity. It is plausible that this compound induces cytotoxicity through similar mechanisms.

Induction of Oxidative Stress

A recurring theme in the toxicity of piperazine derivatives is the generation of reactive oxygen species (ROS). This can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

Mitochondrial Dysfunction

The mitochondrion is a primary target for many xenobiotics. The toxic effects of piperazine analogs have been linked to:

-

Depletion of ATP: A decrease in cellular energy production.

-

Loss of Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health, the loss of which is an early step in apoptosis.

-

Caspase Activation: Leading to programmed cell death (apoptosis).

The following diagram illustrates the predicted pathway of cytotoxicity:

Caption: Predicted Cellular Toxicity Pathway.

Experimental Protocols for Toxicity Assessment

Given the lack of data, empirical testing is essential. The following are robust, high-throughput assays suitable for an initial toxicological characterization.[9][10]

General Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General Experimental Workflow.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Principle: The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium only) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: DCFDA Assay for Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[12]

Principle: DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a shorter incubation time (e.g., 1-6 hours) as ROS generation can be an early event.

-

Probe Loading: Remove the treatment medium, wash the cells with warm PBS, and then incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Readout: After washing away the excess probe, measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

-

Analysis: Compare the fluorescence intensity of treated cells to the vehicle control.

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1 to monitor mitochondrial health.

Principle: In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Probe Loading: Remove the treatment medium, wash the cells, and incubate with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Readout: Wash the cells and measure both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~550 nm, emission ~600 nm) fluorescence.

-

Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Safe Handling and Risk Management

Given the predicted hazards, stringent safety measures are required when handling this compound.

-

Engineering Controls: Handle the compound only in a certified chemical fume hood to avoid inhalation of dust.[13] Ensure a safety shower and eyewash station are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.[7]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemicals.

Conclusion and Future Directions

While this compound remains a compound with an uncharacterized toxicological profile, this guide provides a scientifically grounded framework for its potential hazards. Based on structural analogy, it should be handled as a substance that is harmful if swallowed and capable of causing severe skin and eye irritation. The predicted mechanisms of toxicity point towards the induction of oxidative stress and mitochondrial dysfunction, common to many substituted piperazines.

The foremost recommendation is the urgent need for empirical toxicological studies. The protocols detailed within this guide offer a clear path for an initial in-vitro characterization. Future work should aim to generate definitive data on acute toxicity, mutagenicity, and organ-specific toxicity to establish a comprehensive safety profile. Such data will be invaluable for any future development and application of this and related compounds.

References

- 1. 123250-75-9|2,2,5,5-Tetramethylpiperidine|BLD Pharm [bldpharm.com]

- 2. Substituted Piperazines as Novel Potential Radioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. kosheeka.com [kosheeka.com]

- 10. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 14. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: 2,2,5,5-Tetramethylpiperazine Dihydrochloride as a Novel Sterically Hindered Ligand in Catalysis

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential applications of 2,2,5,5-tetramethylpiperazine dihydrochloride as a ligand in transition metal catalysis. While direct literature on this specific ligand is emerging, its structural features—a sterically encumbered diamine scaffold—suggest significant potential in catalytic processes where ligand bulk is a critical parameter for activity and selectivity. This guide synthesizes information from analogous sterically hindered amine and piperazine-based ligand systems to provide a foundational understanding, proposed applications, and detailed experimental protocols. We will explore its synthesis, its role in key catalytic transformations such as cross-coupling and amination reactions, and the practical considerations of employing its dihydrochloride salt form.

Introduction: The Rationale for Sterically Hindered Piperazine Ligands

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and precision. The performance of a metal catalyst is intrinsically linked to the properties of its coordinating ligands.[1] Amine-based ligands, in particular, are widely utilized due to their strong σ-donating ability, which can modulate the electronic properties of the metal center and stabilize catalytic intermediates.[1]

Steric hindrance is a powerful design element in ligand chemistry. Bulky ligands can promote reductive elimination, prevent catalyst deactivation via dimerization, and create a specific coordination environment that influences the selectivity of a reaction.[2] While 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives are well-known as hindered bases and ligands[3], the corresponding piperazine, 2,2,5,5-tetramethylpiperazine, offers a unique bidentate coordination possibility through its two nitrogen atoms, combined with significant steric bulk provided by the four methyl groups.

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals.[4][5] Its derivatives are therefore of high interest. As a ligand, 2,2,5,5-tetramethylpiperazine combines the advantageous steric properties of TMP with the bidentate chelation potential of piperazine, making it a compelling candidate for enhancing catalytic activity and stability.

This guide will focus on the prospective applications of 2,2,5,5-tetramethylpiperazine, often used in its more stable dihydrochloride salt form, as a ligand in palladium-catalyzed reactions, drawing parallels from established systems.

Synthesis and Characterization

While a definitive, published synthesis for 2,2,5,5-tetramethylpiperazine is not widely available, a plausible route can be adapted from the synthesis of related tetramethyl-substituted aza-heterocycles.[6] A potential synthetic pathway could involve the cyclization of a suitable diamine precursor.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of this compound

-

Condensation: To a solution of 2,2-dimethyl-1,2-diaminoethane (1.0 eq) in a suitable solvent such as methanol, add an excess of acetone (2.5 eq).

-

Cyclization: Stir the reaction mixture at room temperature for 24-48 hours to facilitate the formation of the dihydrodiimine intermediate. Monitor the reaction by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Work-up: After the reduction is complete, quench the reaction with water and extract the free base product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether (2.0 eq) dropwise with stirring.

-

Isolation: The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Sterically hindered ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The bulk of the ligand can facilitate the reductive elimination step, which is often rate-limiting, and can also prevent the formation of off-cycle catalyst species.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] The use of sterically hindered ligands is crucial, especially when coupling unactivated aryl chlorides or sterically demanding amines.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The 2,2,5,5-tetramethylpiperazine ligand is expected to accelerate the reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst. Its steric bulk can also prevent the formation of inactive dimeric palladium species.

Note: The dihydrochloride salt of the ligand must be neutralized in situ. This can be achieved by using a sufficient excess of the base.

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2.2-4.4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 eq).

-

Reagent Addition: Add the aryl chloride (1.0 eq) and the amine (1.2 eq) to the tube, followed by an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Aryl Halide | Amine | Base | Ligand Loading (mol%) | Temp (°C) | Yield (%) | Reference (Analogous System) |

| 4-Chlorotoluene | Piperidine | NaOtBu | 2 | 100 | 95 | [8] |

| 2-Bromopyridine | Morpholine | K₃PO₄ | 2.5 | 110 | 88 | [9] |

| 4-Chloroanisole | Aniline | NaOtBu | 1.5 | 90 | 92 | [7] |

| Table 1: Representative yields for Buchwald-Hartwig amination using piperazine-based ligands. |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While often facilitated by phosphine ligands, electron-rich, sterically hindered amine ligands can also be effective, particularly in challenging couplings involving heteroaryl halides.

-

Catalyst Preparation: To a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (4.4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).

-

Reagent Addition: Add the heteroaryl halide (1.0 eq) and the boronic acid or ester (1.5 eq).

-

Solvent Addition: Add a solvent mixture, such as dioxane/water (4:1).

-

Reaction: Heat the mixture to 80-100 °C with stirring until the starting material is consumed (as monitored by TLC or GC-MS).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Practical Considerations: The Dihydrochloride Form

The use of 2,2,5,5-tetramethylpiperazine as its dihydrochloride salt offers advantages in terms of stability and ease of handling compared to the free base, which can be hygroscopic and reactive with atmospheric CO₂.[10] However, it necessitates in-situ neutralization for the ligand to coordinate to the metal center.

Key Considerations:

-

Base Stoichiometry: At least two extra equivalents of base are required to deprotonate the ligand dihydrochloride to the neutral, coordinating form.

-

Base Strength: The choice of base should be strong enough to deprotonate the piperazinium ions (pKa values are typically around 5-6 and 9-10 for the second and first protonation, respectively).[10] Bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are generally suitable.

-

Pre-activation: In some cases, pre-stirring the palladium precursor, ligand salt, and base for a short period before adding the substrates can lead to the formation of a more active catalyst.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for transition metal catalysis. Its combination of steric bulk and bidentate character suggests significant potential in a range of catalytic transformations, particularly in challenging cross-coupling reactions. The protocols and principles outlined in this guide, derived from well-established analogous systems, provide a solid foundation for researchers to begin exploring the catalytic utility of this novel ligand. Further research will undoubtedly uncover unique applications and advantages of this sterically hindered diamine scaffold in the development of more efficient and selective catalytic processes.

References

- 1. chemscene.com [chemscene.com]

- 2. The use of the sterically demanding IPr* and related ligands in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. 2,2,6,6-Tetramethylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

Application & Protocol: Leveraging the Unique Properties of Sterically Hindered Piperazines in Palladium-Catalyzed Cross-Coupling Reactions

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, essential for the construction of carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science.[1][2] The choice of base is a critical parameter that profoundly influences reaction efficiency, selectivity, and substrate scope.[3][4] This guide explores the application of sterically hindered piperazine derivatives, specifically focusing on the principles governing the use of compounds like 2,2,5,5-tetramethylpiperazine dihydrochloride. Due to the limited specific literature on this exact compound, we will draw parallels from its close, well-studied structural analog, 2,2,6,6-tetramethylpiperidine (TMP), to establish a foundational understanding.[5][6] We will delve into the mechanistic rationale for using bulky, non-nucleophilic bases, provide detailed, field-tested protocols for key transformations such as Buchwald-Hartwig amination and Sonogashira coupling, and offer insights into optimizing reaction conditions for these powerful synthetic tools.

Introduction: The Strategic Role of the Base in Cross-Coupling

The catalytic cycle of most palladium-catalyzed cross-coupling reactions involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7] A base is required to facilitate a key step, typically the deprotonation of a pro-nucleophile (like an amine or a terminal alkyne) or to activate a coupling partner (as in the Suzuki-Miyaura reaction).[8][9]

While common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu) are widely used, they can suffer from poor solubility in organic solvents, leading to heterogeneous reaction mixtures and reproducibility issues.[10] Soluble organic bases offer an alternative, but their utility is dictated by a delicate balance of basicity and nucleophilicity. A base that is too nucleophilic can compete with the desired nucleophile for coordination to the palladium center, forming a stable, off-cycle complex that inhibits catalysis.[3][4][10]

This is where sterically hindered amines, such as derivatives of tetramethylpiperazine or tetramethylpiperidine, offer a distinct advantage. Their bulky alkyl groups surrounding the nitrogen atom (pKa ≈ 11) provide sufficient basicity for deprotonation while effectively preventing coordination to the metal center, thus preserving the catalyst's activity.[5]

The use of a dihydrochloride salt, such as this compound, requires consideration. The salt itself is not basic. To utilize its hindered amine properties, it must be neutralized in situ by adding at least two equivalents of a stronger, non-hindered "sacrificial" base, or it can be prepared as the free base beforehand.

Mechanistic Insight: Why Steric Hindrance Matters

In the Buchwald-Hartwig amination, the base's primary role is to deprotonate the amine-palladium complex to form the palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[8][11]

Caption: Catalytic cycle showing the critical role of the base.

Studies have shown that with certain organic bases like DBU, the base can bind to the palladium complex, forming a stable resting state and inhibiting the reaction.[3][10] A bulky base is too sterically encumbered to form such an inhibitory complex, allowing it to function purely as a proton acceptor. This leads to faster reaction rates and higher yields, especially with challenging or weakly binding amines.[10][12]

Application & Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly relevant for synthesizing aryl amines, which are common motifs in pharmaceuticals.[1][11] Using a hindered base is particularly effective for coupling sterically demanding primary and secondary amines.[12]

Protocol 1: General Procedure for Coupling an Aryl Bromide with a Secondary Amine

This protocol assumes the use of the free base form of 2,2,5,5-tetramethylpiperazine. If starting from the dihydrochloride salt, pre-neutralize with 2.2 equivalents of a strong base like LiHMDS or NaHMDS and use the resulting solution.

| Component | Formula | Equivalents | Example (1 mmol scale) |

| Aryl Bromide | Ar-Br | 1.0 | 1.0 mmol |

| Secondary Amine | R₂NH | 1.2 | 1.2 mmol |

| Palladium Precatalyst | Pd₂(dba)₃ | 0.01 (1 mol%) | 0.01 mmol (9.2 mg) |

| Ligand | RuPhos | 0.02 (2 mol%) | 0.02 mmol (9.3 mg) |

| Hindered Base | 2,2,5,5-Tetramethylpiperazine | 1.5 | 1.5 mmol (213 mg) |

| Solvent | Toluene | - | 3-5 mL |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and the hindered base under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Add the aryl bromide, followed by the secondary amine.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

-

Reaction: Seal the flask/vial and place it in a preheated oil bath at 100-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl amine.

Caption: General experimental workflow for cross-coupling.

Application & Protocol: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[13] The reaction typically requires an amine base to deprotonate the alkyne. While diethylamine or triethylamine are common, a bulky, non-nucleophilic base can be advantageous in copper-free protocols or with sensitive substrates to minimize side reactions.[14][15]

Protocol 2: Copper-Free Sonogashira Coupling

| Component | Formula | Equivalents | Example (1 mmol scale) |

| Aryl Iodide | Ar-I | 1.0 | 1.0 mmol |

| Terminal Alkyne | R-C≡CH | 1.5 | 1.5 mmol |

| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | 0.02 mmol (14 mg) |

| Hindered Base | 2,2,5,5-Tetramethylpiperazine | 2.0 | 2.0 mmol (284 mg) |

| Solvent | THF or Dioxane | - | 4-6 mL |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In an inert atmosphere glovebox or using Schlenk technique, add the palladium precatalyst and aryl iodide to a reaction vial.

-

Solvent and Base Addition: Add the anhydrous solvent, followed by the hindered amine base.

-

Alkyne Addition: Add the terminal alkyne via syringe and seal the vial.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling, dilute the reaction with diethyl ether and filter through a short plug of silica gel, washing with additional ether.

-

Concentration and Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to obtain the coupled product.

Safety and Handling

-

This compound: This compound is a salt and should be handled as a typical laboratory chemical. Avoid inhalation of dust and contact with skin and eyes.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

-

Hindered Amine Free Bases (e.g., TMP): These are often corrosive and flammable liquids or low-melting solids.[18] They should be handled in a well-ventilated chemical fume hood.[18] Keep away from ignition sources and incompatible materials like strong acids and oxidizing agents.

-

Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

-

Solvents: Anhydrous solvents like toluene and THF are flammable and should be handled with care under an inert atmosphere.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Base is not strong enough or used in salt form. 4. Reaction temperature too low. | 1. Use a fresh batch of catalyst/ligand. 2. Ensure proper Schlenk technique or use a glovebox. 3. Ensure the free base is used or fully neutralized from its salt form. Consider a stronger base like an alkoxide. 4. Increase the reaction temperature in 10 °C increments. |

| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Water present in the reaction. 2. Catalyst degradation. | 1. Use rigorously dried solvents and reagents. 2. Use a more robust ligand or increase ligand-to-metal ratio. |

| Dimerization of Alkyne (Sonogashira) | 1. Presence of oxygen promoting Glaser coupling. 2. Reaction conditions too harsh. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Lower the reaction temperature. |

Conclusion

Sterically hindered diamines like 2,2,5,5-tetramethylpiperazine represent a valuable class of organic bases for palladium-catalyzed cross-coupling reactions. Their combination of sufficient basicity and minimal nucleophilicity allows them to facilitate critical deprotonation steps without inhibiting the metallic catalyst. This property is particularly advantageous in demanding transformations such as the Buchwald-Hartwig amination of hindered substrates and in copper-free Sonogashira couplings. By understanding the mechanistic principles and following robust protocols, researchers can effectively harness these reagents to build complex molecular architectures with high efficiency and control.

References

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 2. jmcct.com [jmcct.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 18. fishersci.com [fishersci.com]

Application Notes & Protocols: 2,2,5,5-Tetramethylpiperazine Dihydrochloride as a Strategic Building Block in Modern Pharmaceutical Synthesis

Introduction: The Strategic Value of Steric Hindrance

In the landscape of medicinal chemistry, the piperazine heterocycle is a ubiquitous and privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its utility stems from its ability to serve as a versatile linker, imparting favorable physicochemical properties such as improved aqueous solubility and basicity to optimize pharmacokinetic profiles.[1] The subject of this guide, 2,2,5,5-tetramethylpiperazine dihydrochloride, represents a specialized evolution of this core structure. The introduction of four methyl groups imposes significant steric hindrance around the nitrogen atoms, a feature that medicinal chemists can strategically exploit.

This steric bulk is not a liability but a design element. It can:

-

Enhance Metabolic Stability: The methyl groups can shield the piperazine ring and adjacent functionalities from metabolic enzymes (e.g., Cytochrome P450s), prolonging the drug's half-life.

-

Modulate Receptor Selectivity: The defined three-dimensional conformation enforced by the tetramethyl substitution can promote specific, high-affinity interactions with a biological target while preventing off-target binding, leading to improved selectivity and a better side-effect profile.

-

Control Reactivity: While the nucleophilicity of the secondary amines is reduced, this allows for selective functionalization under controlled conditions, providing a handle for constructing complex molecular architectures.

Supplied as a stable, crystalline dihydrochloride salt, 2,2,5,5-tetramethylpiperazine is easier to handle and store than its free-base counterpart. The free base is readily generated in situ for synthetic transformations. This document provides an in-depth guide to its application, focusing on its role in the synthesis of kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands, complete with detailed, field-tested protocols.

Core Application I: Scaffolding for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The piperazine moiety is a common feature in many kinase inhibitors, often linking the hinge-binding region of the molecule with a solvent-exposed region.[1][2] The use of 2,2,5,5-tetramethylpiperazine can provide a conformationally restricted linker, potentially improving binding affinity and selectivity.[3][4][5]

The primary synthetic challenge is the formation of C-N bonds to the sterically hindered piperazine. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are exceptionally well-suited for this purpose, enabling the coupling of the piperazine with various aryl and heteroaryl halides.[1][6]

Data Summary: Representative Buchwald-Hartwig N-Arylation

The following table summarizes typical reaction conditions for the mono-N-arylation of 2,2,5,5-tetramethylpiperazine. Note that achieving high yields requires careful optimization of the catalyst, ligand, and base to overcome the steric hindrance.

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | ~80-90 |

| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | ~75-85 |

| 3 | 4-Bromoanisole | Pd₂(dba)₃ (3) | BrettPhos (6) | Cs₂CO₃ | Toluene | 110 | ~80-90 |

Note: Yields are representative and based on literature for similar sterically hindered amines.[6] Actual results will vary with substrate and precise conditions.

Workflow & Protocol: Palladium-Catalyzed N-Arylation

The following diagram and protocol detail a robust procedure for the mono-N-arylation of this compound.

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Protocol 1: Mono-N-Arylation of this compound

-